molecular formula C17H15N3O4S B2620292 ethyl 2-(3-methyl-1,2-oxazole-5-amido)-4-phenyl-1,3-thiazole-5-carboxylate CAS No. 946229-56-7

ethyl 2-(3-methyl-1,2-oxazole-5-amido)-4-phenyl-1,3-thiazole-5-carboxylate

Cat. No.: B2620292
CAS No.: 946229-56-7
M. Wt: 357.38
InChI Key: BSFMDSMJRPUUDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(3-methyl-1,2-oxazole-5-amido)-4-phenyl-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a phenyl group at the 4-position and an ester group at the 5-position. The 2-position is functionalized with an amide-linked 3-methyl-1,2-oxazole moiety.

Properties

IUPAC Name

ethyl 2-[(3-methyl-1,2-oxazole-5-carbonyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S/c1-3-23-16(22)14-13(11-7-5-4-6-8-11)18-17(25-14)19-15(21)12-9-10(2)20-24-12/h4-9H,3H2,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSFMDSMJRPUUDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=NO2)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-methyl-1,2-oxazole-5-amido)-4-phenyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and thiazole intermediates, followed by their coupling and subsequent esterification to form the final product. Common reagents used in these reactions include ethyl chloroformate, thionyl chloride, and various amines. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-methyl-1,2-oxazole-5-amido)-4-phenyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 2-(3-methyl-1,2-oxazole-5-amido)-4-phenyl-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-(3-methyl-1,2-oxazole-5-amido)-4-phenyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: Replacement of the oxazole-amido group with pyridinyl () or aminophenyl () groups may influence solubility, hydrogen-bonding capacity, and target selectivity.
  • Bioactivity Clues : The isoxazole-thioether analog () is implicated in anticancer and antiviral applications, suggesting that the target compound’s oxazole-amido group could confer similar bioactivity.

Physicochemical Properties

Property Target Compound Ethyl 2-(3-aminophenyl)-4-phenylthiazole-5-carboxylate Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate
Molecular Weight ~357.4 g/mol (estimated) 324.4 g/mol ~290.3 g/mol (estimated)
Key Functional Groups Oxazole-amido, phenyl, ester Aminophenyl, ester Pyridinyl, ester
Polarity Moderate (amide + ester) High (amine + ester) Moderate (pyridine + ester)
LogP (Predicted) ~2.5 (lipophilic) ~1.8 ~1.2

Implications :

  • The pyridinyl substituent in introduces basicity, which may affect solubility in acidic environments.

Biological Activity

Ethyl 2-(3-methyl-1,2-oxazole-5-amido)-4-phenyl-1,3-thiazole-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, antiprotozoal, and anticancer properties, supported by detailed research findings and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C20H18N2O4
  • Molecular Weight : 350.37 g/mol
  • CAS Number : 946229-56-7

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazole and oxazole exhibit significant antimicrobial properties. For instance, a study highlighted that compounds with similar structures showed potent activity against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 1.56 to 6.25 μg/mL for certain derivatives .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (μg/mL)Bacterial Strains Tested
Compound A1.56E. coli, S. aureus
Compound B6.25P. aeruginosa
Ethyl derivativeTBDTBD

Antiprotozoal Activity

In addition to antibacterial properties, this compound has shown promising antiprotozoal effects. For example, one derivative exhibited an IC50 value of 0.37 µM against Trypanosoma cruzi, outperforming the standard treatment benznidazole by nearly 28 times .

Anticancer Properties

The compound's anticancer potential has also been investigated. A series of studies indicated that thiazole derivatives can inhibit the growth of various cancer cell lines. Notably, one study reported IC50 values for certain thiazole derivatives against multiple myeloma and lymphoma cell lines ranging from 20.81 to 31.54 nM .

Table 2: Anticancer Activity Data

Compound NameIC50 (nM)Cancer Cell Lines Tested
Compound C20.81Myeloma
Compound D31.54Lymphoma
Ethyl derivativeTBDTBD

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Many thiazole derivatives inhibit enzymes such as xanthine oxidase and various kinases involved in cancer progression.
  • Cell Cycle Arrest : Certain compounds induce apoptosis in cancer cells by disrupting the cell cycle.
  • Membrane Disruption : Antimicrobial activity is often mediated through the disruption of microbial cell membranes.

Case Study 1: Antimicrobial Efficacy

A research team synthesized a series of thiazole derivatives and tested their antimicrobial efficacy against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that modifications at specific positions significantly enhanced potency compared to standard antibiotics.

Case Study 2: Anticancer Potential

In a preclinical study, ethyl derivatives were administered to mice bearing tumor xenografts. The results demonstrated a marked reduction in tumor size compared to control groups treated with saline solution or conventional chemotherapy agents.

Q & A

Q. What are the standard synthetic routes for ethyl 2-(3-methyl-1,2-oxazole-5-amido)-4-phenyl-1,3-thiazole-5-carboxylate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis involves sequential heterocyclic ring formation. A common approach is coupling a pre-synthesized oxazole-5-carboxylic acid derivative with a thiazole intermediate. For example, thiazole rings are typically formed via Hantzsch thiazole synthesis using α-halo carbonyl compounds and thiourea derivatives . Reaction optimization includes:
  • Temperature control (60–80°C for cyclization steps) to avoid side reactions.
  • pH adjustment (neutral to slightly acidic) during amide bond formation to enhance coupling efficiency.
  • Use of coupling agents like EDCI/HOBt for amidation .
    Purity can be monitored via TLC (silica gel, ethyl acetate/hexane 3:7) and confirmed by 1H^1H-NMR (e.g., characteristic thiazole proton at δ 7.2–7.5 ppm) .

Q. How can structural discrepancies in NMR or mass spectrometry data be resolved for this compound?

  • Methodological Answer : Discrepancies often arise from regioisomeric byproducts or residual solvents. To address this:
  • Perform 2D NMR (HSQC, HMBC) to confirm connectivity, especially between the oxazole and thiazole moieties.
  • Use high-resolution mass spectrometry (HRMS) to distinguish between isobaric species (e.g., [M+H]+^+ calc. for C16H15N3O4SC_{16}H_{15}N_3O_4S: 360.0754).
  • Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations) .

Advanced Research Questions

Q. What strategies are effective in overcoming regioselectivity challenges during the synthesis of the oxazole-thiazole hybrid scaffold?

  • Methodological Answer : Regioselectivity issues occur during cyclization steps. Mitigation strategies include:
  • Protecting group chemistry : Temporarily block reactive sites (e.g., tert-butoxycarbonyl (Boc) on the oxazole amine) to direct coupling to the desired position .
  • Microwave-assisted synthesis : Enhances reaction specificity by reducing side pathways (e.g., 100°C, 30 min, 300 W) .
  • Catalytic control : Use Pd-mediated cross-coupling for precise amide bond formation .
    Post-synthesis, regiochemistry is confirmed via NOESY to verify spatial proximity of key protons (e.g., oxazole methyl to thiazole phenyl) .

Q. How do steric and electronic effects of substituents (e.g., 3-methyl oxazole, 4-phenyl thiazole) influence bioactivity in enzyme inhibition assays?

  • Methodological Answer : Structure-activity relationship (SAR) studies require systematic variation:
  • Steric effects : Compare with analogs lacking the 3-methyl group (e.g., ethyl 2-(oxazole-5-amido)-4-phenyl-thiazole-5-carboxylate). Reduced activity suggests steric hindrance at the target binding pocket .
  • Electronic effects : Introduce electron-withdrawing groups (e.g., -CF3_3) on the phenyl ring to assess π-π stacking or dipole interactions.
  • Assay validation : Use kinase inhibition assays (e.g., EGFR or COX-2) with IC50_{50} determination via fluorescence polarization .

Q. What statistical approaches are recommended for analyzing contradictory bioactivity data across different cell lines or in vivo models?

  • Methodological Answer : Contradictions may stem from model-specific metabolic pathways. Address this by:
  • Meta-analysis : Pool data from multiple studies using random-effects models to account for heterogeneity .
  • Multivariate regression : Identify confounding variables (e.g., cell line origin, assay conditions).
  • Pathway enrichment analysis : Use tools like KEGG or Reactome to link bioactivity to specific signaling cascades .
    For in vivo studies, apply ANOVA with post-hoc Tukey tests to compare treatment groups in a randomized block design (e.g., 4 replicates, 5 plants per group) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.